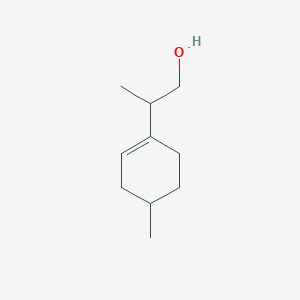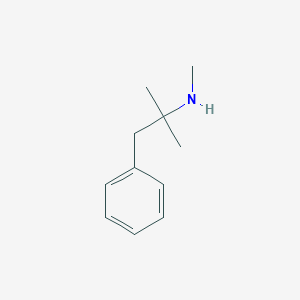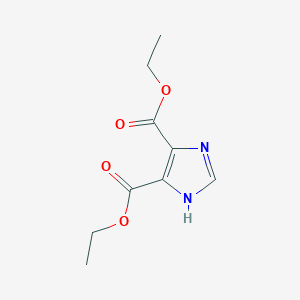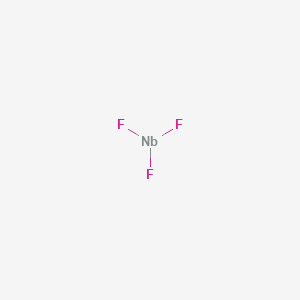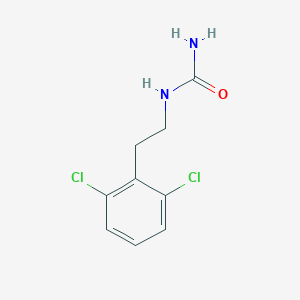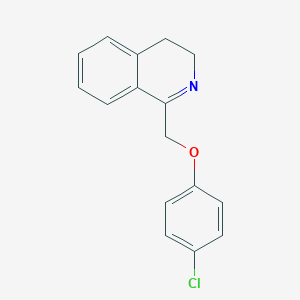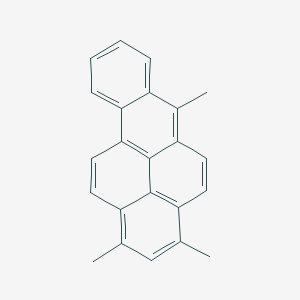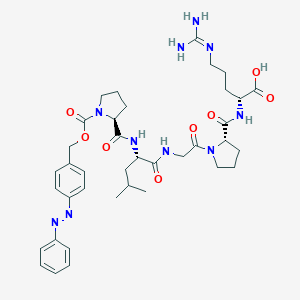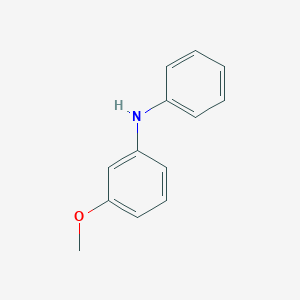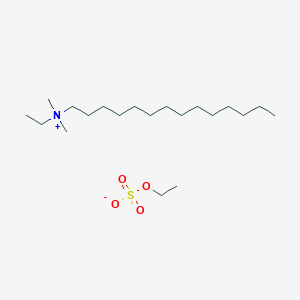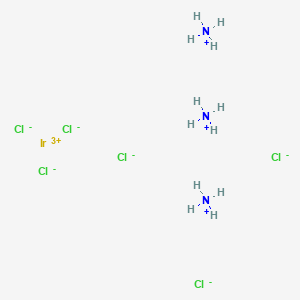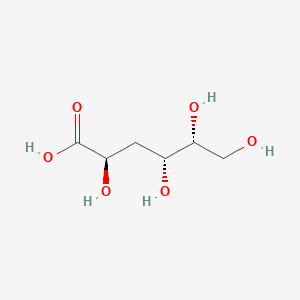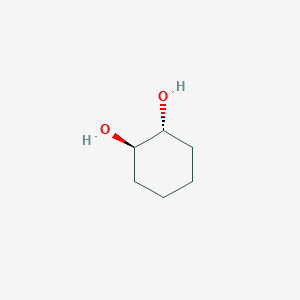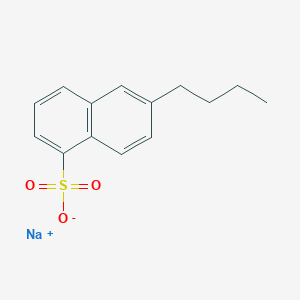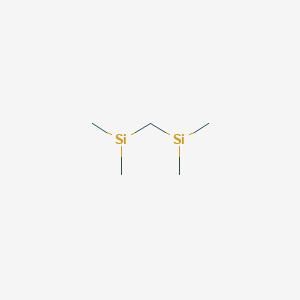
2,4-Disilapentane, 2,4-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Disilapentane, 2,4-dimethyl- is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. This compound is a member of the silapentane family and is known for its unique chemical properties. In
Mechanism Of Action
The mechanism of action of 2,4-Disilapentane, 2,4-dimethyl- is not fully understood. However, it is believed that the compound can act as a Lewis acid or a Brønsted acid due to the presence of the silicon atoms. This property makes it useful in various organic reactions.
Biochemical And Physiological Effects
There is limited information available regarding the biochemical and physiological effects of 2,4-Disilapentane, 2,4-dimethyl-. However, studies have shown that the compound is relatively non-toxic and does not have any significant adverse effects on human health.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2,4-Disilapentane, 2,4-dimethyl- in lab experiments is its unique chemical properties. It can act as both a Lewis acid and a Brønsted acid, making it useful in various organic reactions. Additionally, it is relatively non-toxic and does not have any significant adverse effects on human health. However, one of the limitations of using this compound is its high cost, which may limit its use in certain research fields.
Future Directions
There are several future directions for research involving 2,4-Disilapentane, 2,4-dimethyl-. One potential area of research is the development of new materials using silsesquioxanes. Additionally, further research could be done to explore the potential applications of 2,4-Disilapentane, 2,4-dimethyl- in the development of new catalysts for organic reactions. Finally, more studies could be done to investigate the mechanism of action of this compound and its potential applications in various research fields.
Conclusion:
In conclusion, 2,4-Disilapentane, 2,4-dimethyl- is a unique chemical compound that has potential applications in various research fields. Its synthesis method is well-established, and it has been used in the development of new materials and catalysts for organic reactions. Although there is limited information available regarding its biochemical and physiological effects, studies have shown that it is relatively non-toxic and does not have any significant adverse effects on human health. Overall, 2,4-Disilapentane, 2,4-dimethyl- is a promising compound that warrants further research in the future.
Synthesis Methods
The synthesis of 2,4-Disilapentane, 2,4-dimethyl- involves the reaction of 1,3-dichloro-1,1,3,3-tetramethyldisilane with sodium hydride in the presence of a solvent such as tetrahydrofuran. The reaction yields the desired product in good yield and purity. This synthesis method has been widely used in the preparation of 2,4-Disilapentane, 2,4-dimethyl- for research purposes.
Scientific Research Applications
2,4-Disilapentane, 2,4-dimethyl- has been used in various research fields due to its unique chemical properties. It has been used in the synthesis of novel materials such as silsesquioxanes, which have potential applications in the fields of electronics and optoelectronics. It has also been used as a building block in the synthesis of complex organic molecules. Additionally, 2,4-Disilapentane, 2,4-dimethyl- has been used in the development of new catalysts for organic reactions.
properties
CAS RN |
18163-84-3 |
|---|---|
Product Name |
2,4-Disilapentane, 2,4-dimethyl- |
Molecular Formula |
C5H16Si2 |
Molecular Weight |
130.33 g/mol |
InChI |
InChI=1S/C5H14Si2/c1-6(2)5-7(3)4/h5H2,1-4H3 |
InChI Key |
PTQFHZAGGNQPDA-UHFFFAOYSA-N |
SMILES |
C[Si](C)C[Si](C)C |
Canonical SMILES |
C[Si](C)C[Si](C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



